molecular formula C6H11IO2 B8698232 4-(iodomethyl)tetrahydro-2H-pyran-4-ol

4-(iodomethyl)tetrahydro-2H-pyran-4-ol

Cat. No.: B8698232
M. Wt: 242.05 g/mol
InChI Key: DSUQCOWOZPKGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(iodomethyl)tetrahydro-2H-pyran-4-ol ( 1263505-84-5) is a chemical compound offered for research and development purposes. It has a molecular formula of C6H11IO2 and a molecular weight of 242.05 g/mol . The iodine and alcohol functional groups on the tetrahydropyran ring make it a potential versatile building block in organic synthesis. This structure suggests possible applications in developing more complex molecules for pharmaceutical research and material science, for instance through further functionalization or as an intermediate in scaffold construction. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the material safety data sheet (MSDS) for proper handling and storage guidelines. For specific details on purity and available quantities, please contact the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11IO2

Molecular Weight

242.05 g/mol

IUPAC Name

4-(iodomethyl)oxan-4-ol

InChI

InChI=1S/C6H11IO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5H2

InChI Key

DSUQCOWOZPKGRP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CI)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 4-(Iodomethyl)oxan-4-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-(iodomethyl)oxan-4-ol, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, explore synthetic strategies, discuss its reactivity and potential applications, and provide essential safety and handling information.

Core Molecular Attributes

4-(Iodomethyl)oxan-4-ol, also known as 4-(iodomethyl)tetrahydro-2H-pyran-4-ol, is a bifunctional organic molecule featuring a tetrahydropyran (oxane) ring. The presence of both a tertiary alcohol and a primary alkyl iodide makes it a versatile intermediate for the synthesis of more complex molecular architectures.

PropertyValueSource
Molecular Formula C₆H₁₁IO₂Sunway Pharm[1]
Molecular Weight 242.05 g/mol Sunway Pharm[1]
CAS Number 1263505-84-5Sunway Pharm[1]
Canonical SMILES C1COCC(CI)(O)C1
IUPAC Name 4-(iodomethyl)oxan-4-ol

Synthesis and Mechanistic Considerations

The synthesis of 4-(iodomethyl)oxan-4-ol is not extensively documented in publicly available literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, starting from the more readily available precursor, (oxan-4-yl)methanol.

Proposed Synthetic Pathway

A logical two-step approach involves the protection of the primary alcohol, followed by an iodination reaction.

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Iodination cluster_2 Deprotection (if necessary) A (Oxan-4-yl)methanol B Protected Intermediate A->B Protecting Group (e.g., TBDMSCl, Imidazole) C 4-(Iodomethyl)oxan-4-ol B->C Iodinating Agent (e.g., I₂, PPh₃, Imidazole) D Final Product C->D Deprotecting Agent (e.g., TBAF)

Caption: Proposed synthetic workflow for 4-(iodomethyl)oxan-4-ol.

Experimental Protocol: A Hypothetical Approach

Step 1: Protection of (Oxan-4-yl)methanol

  • To a solution of (oxan-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add imidazole (1.5 eq).

  • Cool the mixture to 0 °C and add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the silyl-protected intermediate.

Causality: The hydroxyl group of the starting material is protected as a silyl ether to prevent it from reacting during the subsequent iodination step. Imidazole acts as a base to deprotonate the alcohol and as a catalyst.

Step 2: Iodination of the Protected Intermediate

  • To a solution of the protected intermediate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add imidazole (1.5 eq).

  • Cool the mixture to 0 °C and add iodine (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction with aqueous sodium thiosulfate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the protected 4-(iodomethyl)oxan-4-ol.

Causality: This is an Appel-type reaction where the triphenylphosphine and iodine form a phosphonium iodide intermediate, which then facilitates the conversion of the primary alcohol (if it were unprotected) or a suitable leaving group to the corresponding iodide.

Step 3: Deprotection

  • Dissolve the protected product in THF and treat with a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench with water and extract with ethyl acetate.

  • Dry, concentrate, and purify by column chromatography to yield the final product, 4-(iodomethyl)oxan-4-ol.

Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting material and the formation of the product. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Physicochemical Properties and Characterization

PropertyPredicted/Inferred ValueNotes
Appearance White to off-white solid or a viscous oilBased on similar iodo-alcohols.
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO, DCM). Sparingly soluble in water.The polar hydroxyl and oxane groups enhance solubility in polar solvents.
Melting Point Not availableExpected to be a relatively low-melting solid.
Boiling Point Not availableLikely to decompose at higher temperatures.
Spectroscopic Characterization (Predicted)

¹H NMR (in CDCl₃):

  • δ ~3.5-3.8 ppm (m, 4H): Protons on the oxane ring adjacent to the oxygen (C2-H and C6-H).

  • δ ~3.2 ppm (s, 2H): Methylene protons of the iodomethyl group (-CH₂I).

  • δ ~1.6-1.9 ppm (m, 4H): Protons on the oxane ring at C3 and C5.

  • δ ~1.5-2.5 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift and multiplicity can vary with concentration and solvent.[2][3]

¹³C NMR (in CDCl₃):

  • δ ~68-72 ppm: Carbon of the tertiary alcohol (C4-OH).

  • δ ~63-67 ppm: Carbons of the oxane ring adjacent to oxygen (C2 and C6).

  • δ ~35-40 ppm: Carbons of the oxane ring at C3 and C5.

  • δ ~10-15 ppm: Carbon of the iodomethyl group (-CH₂I).

Reactivity and Applications in Medicinal Chemistry

The dual functionality of 4-(iodomethyl)oxan-4-ol makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.

Reactivity_and_Applications cluster_0 Core Molecule cluster_1 Reactive Sites cluster_2 Potential Reactions cluster_3 Applications in Drug Discovery A 4-(Iodomethyl)oxan-4-ol B Iodomethyl Group (Electrophilic) A->B C Tertiary Alcohol (Nucleophilic/Protic) A->C D Nucleophilic Substitution (at -CH₂I) B->D F Coupling Reactions B->F E Esterification/Etherification (at -OH) C->E G Scaffold for Spirocycles D->G H Linker for PROTACs/ADCs D->H I Introduction of Oxane Moiety E->I

Caption: Reactivity and potential applications of 4-(iodomethyl)oxan-4-ol.

The Iodomethyl Group: A Handle for Nucleophilic Substitution

The primary iodide is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functionalities, including:

  • Amines: To form amino-alcohols, which are common motifs in pharmaceuticals.

  • Thiols: To generate thioethers.

  • Azides: For subsequent "click" chemistry reactions.

  • Carboxylates: To form esters.

This reactivity is central to its use as a building block for creating libraries of compounds for drug discovery screening.

The Tertiary Alcohol: A Site for Further Functionalization

The tertiary hydroxyl group can be derivatized through esterification or etherification, although it is less reactive than a primary or secondary alcohol. It can also serve as a hydrogen bond donor, which can be crucial for molecular recognition at a biological target.

The Oxane Ring: A Bioisosteric Replacement

The tetrahydropyran (oxane) ring is a prevalent scaffold in many natural products and approved drugs.[4] It is often used as a bioisosteric replacement for other cyclic systems, such as cyclohexane or piperidine, to improve physicochemical properties like solubility and metabolic stability. The incorporation of the oxane moiety from 4-(iodomethyl)oxan-4-ol can be a strategic move in drug design to enhance pharmacokinetic profiles.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(iodomethyl)oxan-4-ol is not widely available, general precautions for handling iodo-organic compounds and alcohols should be strictly followed.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Inhalation: May cause respiratory irritation.[6]

  • Skin Contact: May cause skin irritation.[6]

  • Eye Contact: May cause serious eye irritation.[6]

  • Ingestion: May be harmful if swallowed.[6]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. Alkyl iodides can be light-sensitive.

Conclusion

4-(Iodomethyl)oxan-4-ol is a valuable, albeit not widely commercialized, building block for synthetic and medicinal chemistry. Its bifunctional nature allows for sequential and selective modifications, providing a versatile platform for the synthesis of complex molecules. The presence of the pharmaceutically relevant oxane ring further enhances its potential in drug discovery programs. A deeper exploration of its reactivity and the development of a scalable synthesis are warranted to fully unlock its utility for the scientific community.

References

  • Sigma-Aldrich. Safety Data Sheet for a related iodo-compound.
  • Organic Syntheses Procedure for a related compound.[Link][7]

  • PubChem. 4-(Iodomethyl)phenol. National Center for Biotechnology Information. [Link][8]

  • Cheméo. Chemical Properties of Tetrahydro-4H-pyran-4-ol.[Link][9]

  • Wikipedia. Tetrahydropyran.[Link][4]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).[Link][2]

  • Chemistry Steps. NMR Chemical Shift Values Table.[Link][3]

Sources

Methodological & Application

synthesis of 1,6-dioxaspiro[2.5]octane from 4-(iodomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Scope and Utility

This protocol details the synthesis of 1,6-dioxaspiro[2.5]octane (CAS: 185-72-8), a critical spirocyclic building block in medicinal chemistry. This scaffold is frequently utilized in the development of Acetyl-CoA Carboxylase (ACC) inhibitors and other spiro-ether-containing pharmacophores. The method employs an intramolecular Williamson ether synthesis (halohydrin ring closure) starting from 4-(iodomethyl)tetrahydro-2H-pyran-4-ol .

Mechanistic Insight

The transformation proceeds via a 3-exo-tet cyclization according to Baldwin’s rules, which is kinetically favored.

  • Activation: A base deprotonates the tertiary alcohol at the C4 position of the pyran ring.

  • Cyclization: The resulting alkoxide undergoes an intramolecular

    
     attack on the adjacent iodomethyl carbon.
    
  • Leaving Group: Iodide (

    
    ) is displaced, forming the oxirane (epoxide) ring.
    

The geminal disubstitution at the C4 position (the Thorpe-Ingold effect) favorably pre-organizes the molecule for cyclization, reducing the entropic penalty typically associated with ring formation.

Reaction Scheme (Graphviz)

ReactionMechanism SM 4-(iodomethyl) tetrahydro-2H-pyran-4-ol (Halohydrin) Inter Alkoxide Intermediate SM->Inter Deprotonation Base Base (KOtBu or NaH) Base->Inter TS Transition State (3-exo-tet) Inter->TS Intramolecular SN2 Prod 1,6-dioxaspiro[2.5]octane (Spiro Epoxide) TS->Prod Ring Closure Byprod Byproduct: KI or NaI TS->Byprod

Caption: Mechanistic pathway for the base-mediated cyclization of the iodohydrin to the spiro-epoxide.

Part 2: Detailed Experimental Protocols

Two protocols are provided based on scale and available equipment.[1][2] Protocol A is the standard research-grade method (anhydrous, high purity). Protocol B is a biphasic method suitable for larger scales or when anhydrous conditions are difficult to maintain.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Stoichiometry 1.1 – 1.2 equiv. BaseEnsure complete deprotonation; excess base degrades product.
Temperature 0°C

RT
Control initial exotherm; prevent polymerization of epoxide.
Solvent THF (Anhydrous)Solubilizes both organic substrate and alkoxide intermediate.
Reaction Time 1 – 3 HoursFast kinetics due to the gem-dimethyl effect.
Atmosphere Nitrogen/ArgonPrevent moisture quenching of the base (for Protocol A).
Protocol A: Anhydrous Cyclization (Recommended)

Reagents:

  • Substrate: 4-(iodomethyl)tetrahydro-2H-pyran-4-ol (1.0 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.2 equiv) [Alternative: NaH (60% dispersion), 1.2 equiv]

  • Solvent: Tetrahydrofuran (THF), anhydrous.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Charge: Add anhydrous THF (concentration ~0.1 M relative to substrate).

  • Substrate Addition: Dissolve 4-(iodomethyl)tetrahydro-2H-pyran-4-ol in the THF.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Base Addition:

    • If using KOtBu: Add dropwise as a solution in THF (1.0 M) over 10 minutes.

    • If using NaH: Add solid NaH portion-wise carefully to control hydrogen evolution.

  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (20–25°C). Stir for 2 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. Product is less polar than the starting material.

  • Quench: Once conversion is >98%, quench by adding saturated aqueous

    
     solution (approx. 1 mL per mmol substrate) at 0°C.
    
  • Workup:

    • Dilute with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      ).
    • Wash the organic layer with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over anhydrous

      
       or 
      
      
      
      .
  • Concentration: Filter and concentrate under reduced pressure (Rotovap) at <30°C (Product is volatile; BP ~158°C, but care is needed to avoid loss or stress).

Protocol B: Biphasic Phase-Transfer Method (Scalable)

Reagents:

  • Substrate (1.0 equiv)

  • Base: NaOH (50% aq. solution, 4.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolve substrate and TBAB in DCM (0.2 M).

  • Add 50% aq. NaOH solution rapidly at RT.

  • Stir vigorously (high shear mixing required) for 4–6 hours.

  • Separate phases; wash organic layer with water until neutral pH.

  • Dry and concentrate.

Part 3: Process Control & Validation

Workflow Diagram

Workflow Start Start: Iodohydrin in THF Cool Cool to 0°C Start->Cool React Add Base (KOtBu) Warm to RT (2h) Cool->React Check QC Check (TLC/LCMS) SM Disappeared? React->Check Check->React No (Add time/base) Quench Quench (sat. NH4Cl) Extract (Et2O) Check->Quench Yes Dry Dry (Na2SO4) & Concentrate Quench->Dry Final Product: 1,6-dioxaspiro[2.5]octane Dry->Final

Caption: Operational workflow for the synthesis and isolation of the spiro-epoxide.

Analytical Characterization (Self-Validation)

To ensure the protocol worked, verify the following data points. The disappearance of the iodomethyl signal and the appearance of the epoxide protons are diagnostic.

TechniqueDiagnostic Signal (Expected)Interpretation
TLC

shift (Higher than SM)
Epoxide is less polar than the alcohol-iodide SM.
1H NMR

2.5 – 3.0 ppm (2H, s)
Appearance of epoxide

protons (upfield from

).
1H NMR Disappearance of

3.2-3.5 ppm
Loss of

signal.
13C NMR

~50-60 ppm (Quaternary C)
Spiro carbon shift.
Appearance Colorless to pale yellow oilVisual check.

Key NMR Data (Reference):

  • 1H NMR (CDCl3):

    
     3.70-3.85 (m, 4H, pyran 
    
    
    
    ), 2.65 (s, 2H, epoxide
    
    
    ), 1.80-1.95 (m, 2H), 1.50-1.65 (m, 2H). (Note: Chemical shifts are approximate and solvent-dependent).
Troubleshooting Guide
  • Issue: Low Conversion.

    • Root Cause:[1] Wet THF or old base.

    • Fix: Use freshly distilled THF and open a new bottle of KOtBu.

  • Issue: Hydrolysis (Reversion to Diol).

    • Root Cause:[1] Acidic workup or excessive heat during concentration.

    • Fix: Ensure quench is neutral/weakly basic. Do not heat water bath >35°C.

  • Issue: Side Products (Tetrahydrofuran derivatives).[3]

    • Root Cause:[1] Ring expansion (rare with this specific substrate but possible with Lewis acids).

    • Fix: Stick to basic conditions; avoid Lewis acids during workup.

Part 4: Safety & Handling (HSE)

  • 1,6-dioxaspiro[2.5]octane: Like all epoxides, this is a potential alkylating agent . It may be mutagenic. Handle in a fume hood. Avoid inhalation.

    • Skin: Irritant/Sensitizer. Wear nitrile gloves.

  • 4-(iodomethyl)tetrahydro-2H-pyran-4-ol: Iodomethyl compounds can be severe irritants and alkylators.

  • Potassium tert-butoxide: Corrosive, moisture-sensitive, and flammable solid.

References

  • PubChem. (n.d.). 1,6-Dioxaspiro[2.5]octane (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2015). Epoxide Formation from Halohydrins. Retrieved from [Link]

  • Foubelo, F., & Yus, M. (2002). Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. Tetrahedron Letters (Contextual reference for spiro-ether synthesis). Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 4-(Iodomethyl)tetrahydro-2H-pyran-4-ol as a Spiro-Epoxide Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spiro-Epoxides in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in medicinal chemistry.[1][2] Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, enabling exploration of novel chemical space and providing opportunities for new intellectual property.[1][3] The rigid conformation of spirocycles can lead to enhanced binding affinity and selectivity for biological targets by locking in bioactive conformations.[4] When a spirocyclic core is combined with an epoxide, a strained three-membered ether, the resulting spiro-epoxide becomes a highly versatile synthetic intermediate. Epoxides are valuable electrophiles that can be opened by a variety of nucleophiles to introduce diverse functionalities, making them key building blocks in the synthesis of complex molecules.[1][5]

This application note details the use of 4-(iodomethyl)tetrahydro-2H-pyran-4-ol as a precursor for the synthesis of a novel spiro-epoxide, 1-oxa-5-hydroxyspiro[2.5]octane. The inclusion of a hydroxyl group on the tetrahydropyran ring is a strategic design element intended to improve the aqueous solubility and provide an additional point for hydrogen bonding interactions with biological targets, potentially enhancing the pharmacokinetic profile of drug candidates derived from this scaffold.[3][4] We present a proposed synthesis for the precursor, a detailed protocol for its conversion to the spiro-epoxide, and a discussion of the underlying reaction mechanism.

Proposed Synthesis of the Precursor: 4-(Iodomethyl)tetrahydro-2H-pyran-4-ol

Currently, 4-(iodomethyl)tetrahydro-2H-pyran-4-ol is not a readily available commercial compound. Therefore, a plausible synthetic route is proposed, starting from the commercially available tetrahydro-4H-pyran-4-one. This multi-step synthesis is designed to be robust and scalable for laboratory use.

Synthetic_Pathway_to_Precursor Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Intermediate_Diol 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-ol Tetrahydro-4H-pyran-4-one->Intermediate_Diol 1. HCHO, Base 2. Reduction Intermediate_Mesylate (4-Hydroxytetrahydro-2H-pyran-4-yl)methyl methanesulfonate Intermediate_Diol->Intermediate_Mesylate MsCl, Et3N, DCM Precursor 4-(Iodomethyl)tetrahydro-2H-pyran-4-ol Intermediate_Mesylate->Precursor NaI, Acetone Spiro_Epoxidation_Workflow Precursor 4-(Iodomethyl)tetrahydro- 2H-pyran-4-ol Alkoxide_Formation Deprotonation with Base Precursor->Alkoxide_Formation NaH, THF, 0 °C Intramolecular_SN2 Intramolecular SN2 Cyclization Alkoxide_Formation->Intramolecular_SN2 Spiro_Epoxide 1-Oxa-5-hydroxyspiro[2.5]octane Intramolecular_SN2->Spiro_Epoxide Workup Aqueous Workup & Extraction Spiro_Epoxide->Workup Purification Column Chromatography Workup->Purification Mechanism_of_Spiro_Epoxidation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack Iodohydrin Iodohydrin Precursor Alkoxide Alkoxide Intermediate Iodohydrin->Alkoxide + Base - H2 Base Base (e.g., NaH) Alkoxide_Int Alkoxide Intermediate Transition_State SN2 Transition State Alkoxide_Int->Transition_State Backside Attack Spiro_Epoxide Spiro-Epoxide Product Transition_State->Spiro_Epoxide Ring Closure Iodide Iodide Ion Transition_State->Iodide Leaving Group Departure

Sources

Application Note: Synthesis of 1-Oxa-5-azaspiro[2.5]octane via Samarium(II) Iodide-Mediated Iodomethyl Addition to Tetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Tetrahydropyrans

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its saturated, heterocyclic structure offers a desirable combination of metabolic stability, improved solubility, and the ability to form hydrogen bond interactions through its ether oxygen, often leading to enhanced pharmacokinetic profiles.[1] Direct functionalization of the THP core, particularly at the C4 position, provides a powerful vector for exploring chemical space and optimizing drug-target interactions.[4][5]

This application note details a robust and reliable protocol for the functionalization of tetrahydro-4H-pyran-4-one via an iodomethyl addition reaction. This transformation converts the ketone into a highly versatile spirocyclic oxirane (epoxide). Spirocycles are three-dimensional structures of significant interest in drug development as they introduce conformational rigidity and novel exit vectors for substituent placement.[6][7] The resulting spiro-oxiranyl-tetrahydropyran is a valuable intermediate, primed for subsequent ring-opening reactions with a wide range of nucleophiles to generate diverse libraries of densely functionalized THP derivatives.

The chosen methodology employs a samarium(II) iodide (SmI₂) mediated reaction with diiodomethane (CH₂I₂). SmI₂ is a powerful single-electron transfer (SET) agent that operates under mild, neutral conditions, offering excellent functional group tolerance and high yields, making it superior to many traditional organometallic reagents for this class of transformation.[8][9]

Reaction Principle and Mechanism

The conversion of tetrahydro-4H-pyran-4-one to the corresponding spiro-oxirane proceeds through a sequential, one-pot process mediated by samarium(II) iodide. The trustworthiness of this protocol lies in its well-understood mechanistic pathway, which ensures high selectivity and reproducibility.

  • Formation of the Organosamarium Reagent: In the first step, samarium(II) iodide reacts with diiodomethane to form an iodomethylsamarium(III) species (ICH₂SmI₂). This is the key carbon-donating nucleophile.

  • Activation of the Ketone: Concurrently, a molecule of SmI₂ reduces the carbonyl of tetrahydro-4H-pyran-4-one via a single-electron transfer (SET), generating a samarium ketyl radical intermediate.[9][10] This step activates the carbonyl carbon for the subsequent addition.

  • Carbon-Carbon Bond Formation: The nucleophilic iodomethylsamarium reagent attacks the electrophilic carbon of the ketyl radical. This forms a new carbon-carbon bond and generates a samarium(III) alkoxide intermediate.

  • Intramolecular Cyclization (Williamson-type Ether Synthesis): The final step is a rapid, intramolecular Sₙ2 displacement. The samarium alkoxide attacks the carbon bearing the iodine atom, displacing the iodide ion and closing the three-membered oxirane ring to yield the final spirocyclic product. The high oxophilicity of samarium facilitates this ring-closing event.[10]

The overall mechanistic cycle is depicted below.

G cluster_activation 1. Reagent Formation & Ketone Activation cluster_coupling 2. C-C Bond Formation cluster_cyclization 3. Intramolecular Cyclization Ketone Tetrahydro-4H-pyran-4-one Ketyl Samarium Ketyl Radical Intermediate Ketone->Ketyl SET SmI2_1 SmI₂ SmI2_1->Ketyl CH2I2 CH₂I₂ OrganoSm Iodomethylsamarium(III) (ICH₂SmI₂) CH2I2->OrganoSm Oxidative Addition SmI2_2 SmI₂ SmI2_2->OrganoSm Alkoxide Samarium(III) Alkoxide Intermediate Ketyl->Alkoxide Nucleophilic Attack OrganoSm->Alkoxide Product 1-Oxa-5-azaspiro[2.5]octane (Spiro-oxirane Product) Alkoxide->Product Sₙ2 Displacement of Iodide G start Start: Assemble & Flame-Dry Glassware prep_smi2 Prepare 0.1 M SmI₂ in THF (Sm + ICH₂CH₂I) Observe deep blue-green color start->prep_smi2 add_ketone Add Tetrahydro-4H-pyran-4-one prep_smi2->add_ketone add_ch2i2 Add Diiodomethane (Dropwise) add_ketone->add_ch2i2 react Stir at Room Temp (1-3 h) Monitor by TLC add_ch2i2->react quench Quench with sat. Na₂S₂O₃ react->quench workup Aqueous Workup (EtOAc, NaHCO₃, Brine) quench->workup purify Purify by Flash Column Chromatography workup->purify end Isolate Pure Product & Characterize purify->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Spiro-Epoxide Formation from Iodohydrin Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spiro-epoxides from iodohydrin precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this crucial transformation. Here, we move beyond standard protocols to address the nuanced challenges you may encounter in the lab, providing expert insights and actionable troubleshooting advice grounded in established chemical principles.

Core Principles: The Intramolecular Sₙ2 Cyclization

The formation of a spiro-epoxide from an iodohydrin is a classic example of an intramolecular Williamson ether synthesis. The reaction proceeds via a base-mediated intramolecular Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1][2] Understanding this mechanism is the first step to effective troubleshooting.

The Two-Step Process:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of the iodohydrin, forming a transient alkoxide. This step dramatically increases the nucleophilicity of the oxygen atom.[3]

  • Intramolecular Sₙ2 Attack: The newly formed alkoxide attacks the adjacent carbon atom bearing the iodine. The iodide ion, being an excellent leaving group, is displaced, and the three-membered epoxide ring is formed.[4][5]

For this reaction to be efficient, a specific stereochemical arrangement is required. The reacting groups—the nucleophilic oxygen and the electrophilic carbon-iodine bond—must be able to adopt an anti-periplanar conformation.[1][5][6] This alignment ensures optimal orbital overlap for the backside attack characteristic of an Sₙ2 reaction.

Caption: Mechanism of spiro-epoxide formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis of spiro-epoxides from iodohydrins.

FAQ 1: Why is my reaction yield extremely low or non-existent?

This is the most common issue and can stem from several factors. Let's break down the potential causes.

Answer:

  • Incorrect Stereochemistry: The most critical factor is the relative stereochemistry of the hydroxyl and iodo groups. As an Sₙ2 reaction, the cyclization requires a backside attack. If the iodohydrin precursor has a syn relationship between the -OH and -I groups that is conformationally locked, the required anti-periplanar geometry for the transition state cannot be achieved, and the reaction will fail.[1][4][5]

    • Solution: Confirm the stereochemistry of your starting material. If it is incorrect, you may need to re-synthesize the iodohydrin using a method that ensures anti-addition, such as the reaction of an alkene with iodine and water.[7][8]

  • Insufficiently Strong Base: The pKa of an alcohol is typically around 16-18. A base must be strong enough to deprotonate it effectively and irreversibly to drive the reaction forward.[3]

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice as it generates hydrogen gas, which bubbles out of the solution, driving the equilibrium.[3] Other options include potassium tert-butoxide (t-BuOK) or lithium hexamethyldisilazide (LHMDS), particularly if substrate solubility is an issue.[9]

  • Degraded Precursor: Iodohydrins can be less stable than their chloro- or bromo-analogs. They can be sensitive to light and may slowly decompose over time, releasing iodine.

    • Solution: Use freshly prepared or purified iodohydrin for the reaction. Store the precursor in the dark, under an inert atmosphere (nitrogen or argon), and at a low temperature.

FAQ 2: My TLC/LC-MS shows multiple spots. What are the likely side products?

The formation of side products is a clear indicator of competing reaction pathways or subsequent degradation of the desired product.

Answer:

  • Elimination to form an Allylic Alcohol: If the iodohydrin has a proton on a carbon adjacent to the iodine-bearing carbon, the base can act as a base for elimination (E2 reaction) rather than just deprotonating the alcohol. This is more likely with sterically hindered substrates or when using a bulky base.

    • Solution: Use a non-hindered, strong base like NaH. Running the reaction at lower temperatures can also favor the Sₙ2 pathway over elimination.

  • Ring-Opening of the Spiro-Epoxide: The spiro-epoxide product itself can be susceptible to nucleophilic attack, especially if there are residual nucleophiles or if the reaction conditions are harsh.[10][11] For instance, if using a hydroxide base (e.g., NaOH, KOH) in a protic solvent, the resulting hydroxide or alkoxide ions can open the newly formed epoxide to yield a diol or ether.

    • Solution: Use a non-nucleophilic base like NaH. Ensure the reaction is worked up promptly upon completion to quench any remaining base. Use aprotic solvents to minimize the presence of competing nucleophiles.

  • Intermolecular Williamson Ether Synthesis: At high concentrations, the alkoxide of one iodohydrin molecule could potentially react with another iodohydrin molecule, leading to oligomeric or polymeric byproducts.

    • Solution: Run the reaction at a lower concentration (e.g., 0.05 - 0.1 M) to favor the intramolecular pathway.

Side_Reactions Start Iodohydrin Precursor Alkoxide Alkoxide Intermediate Start->Alkoxide + Base Desired Spiro-Epoxide (Desired Product) Alkoxide->Desired Intramolecular Sₙ2 (Favored) Elimination Allylic Alcohol (Elimination Product) Alkoxide->Elimination E2 Pathway Dimer Dimer / Oligomer (Intermolecular Product) Alkoxide->Dimer Intermolecular Sₙ2 (High Concentration) RingOpening Diol / Ether (Ring-Opened Product) Desired->RingOpening + Nucleophile (e.g., HO⁻)

Caption: Competing pathways in spiro-epoxide synthesis.

FAQ 3: How do I choose the optimal solvent and temperature?

Solvent and temperature are critical parameters that influence reaction rate, selectivity, and solubility.

Answer:

The ideal solvent should be aprotic to avoid interfering with the base and acting as a competing nucleophile.

Solvent ClassExamplesProsCons
Ethers Tetrahydrofuran (THF), 2-MeTHF, DioxaneGood solubility for many substrates, compatible with strong bases like NaH.Can be hygroscopic; THF has a low boiling point.
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High polarity can accelerate Sₙ2 reactions.Higher boiling points can make removal difficult; potential for side reactions at high temps.
Hydrocarbons Toluene, HexanesNon-polar, useful for specific substrates.Poor solubility for polar iodohydrins.

Temperature Considerations:

  • Starting Point: Room temperature (20-25 °C) is often a good starting point.

  • Low Reactivity: If the reaction is sluggish, gentle heating (40-60 °C) can increase the rate. However, be aware that higher temperatures can also promote side reactions like elimination.[12]

  • Exothermic Reactions: The deprotonation step, especially with NaH, can be exothermic. For large-scale reactions, it is advisable to add the base portion-wise at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.

FAQ 4: My spiro-epoxide product seems to be degrading during purification. What can I do?

Spiro-epoxides, like other epoxides, are strained three-membered rings and can be sensitive to acidic or nucleophilic conditions.[4][13]

Answer:

  • Avoid Acidic Conditions: Standard silica gel chromatography can be sufficiently acidic to cause epoxide ring-opening.

    • Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), and then packing the column. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).

  • Minimize Exposure to Protic Solvents: During workup and extraction, minimize contact time with water or alcohols. Ensure organic extracts are thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) before solvent evaporation.

  • Purification Alternatives: If the product is particularly sensitive or volatile, consider alternatives to chromatography, such as distillation or recrystallization, if applicable.[9][14]

Recommended Experimental Protocol

This protocol provides a general workflow for the cyclization of an iodohydrin to a spiro-epoxide. Note: This is a representative procedure and may require optimization for your specific substrate.

Objective: To synthesize a spiro-epoxide from a vicinal iodohydrin precursor.

Materials:

  • Iodohydrin precursor (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the iodohydrin precursor (1.0 eq).

  • Dissolution: Dissolve the iodohydrin in anhydrous THF (to a concentration of ~0.1 M).

  • Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Workup: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on triethylamine-deactivated silica gel.

References

  • Current time information in Le Flore County, US. (n.d.). Google Search.
  • Solvent Effects on the Kinetics of Epoxide Carbonation in Dihydroxyethyldiethylammonium Bromide Ionic Liquids. (2026, January 20).
  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. (2025, December 18).
  • Effects of aqueous-organic solvent mixtures on competition between zeolite-catalyzed epoxidation and H₂O₂ decomposition pathways. (2023, February 22). RSC Publishing.
  • Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols. (2011, February 4). The Journal of Organic Chemistry.
  • Epoxides - The Outlier Of The Ether Family. (2015, January 26). Master Organic Chemistry. [Link]

  • Spirodiepoxides: Synthesis of Epoxomicinoids. (n.d.). PMC.
  • Epoxide. (n.d.). Wikipedia. [Link]

  • Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. (n.d.). PMC.
  • Possible side reactions during epoxidation. (n.d.).
  • Preparation of Epoxides. (2021, May 27). Chemistry Steps. [Link]

  • Halohydrins from Alkenes. (2024, November 7). Chemistry Steps. [Link]

  • Spirodiepoxides: synthesis of epoxomicinoids. (2009, October 16). PubMed.
  • Mechanism Challenge: Epoxide Formation. (n.d.). Organic Chemistry Tutor. [Link]

  • 15.7: Synthesis of Epoxides. (2020, May 30). Chemistry LibreTexts. [Link]

  • Process for making an epoxide. (n.d.).
  • How to Synthesize Epoxides from Vicinal Halohydrins. (2023, January 31). YouTube. [Link]

  • Process for the purification of epoxides. (n.d.).
  • Synthesis and Reactions of Epoxides: The Complete Guide. (2022, November 24). Transformation Tutoring. [Link]

  • Iodohydrin synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry. [Link]

  • Alkene Halogenation & Halohydrin Synthesis. (2022, April 19). YouTube. [Link]

  • Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. (2021, April 1). RSC Publishing.
  • Synthesis of Epoxides. (n.d.). Organic Chemistry Tutor. [Link]

  • Using Halohydrins to Synthesise Epoxides. (n.d.). University of Calgary. [Link]

  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. (2018, July 17). Beilstein Journals.
  • Epoxidation of Diosgenin, 25(R)-1,4,6-Spirostatrien-3-one and 25(R)-4,6-Spirostadien-3β-ol. (2003, December 31). MDPI.
  • Spiro versus Planar Transition Structures in the Epoxidation of Simple Alkenes. (2003, May 3).
  • Synthesis of Spironucleosides: Past and Future Perspectives. (2017, November 22). MDPI.
  • Unexpected Highly Efficient Ring-Opening of Aziridines or Epoxides with Iodine Promoted by Thiophenol. (n.d.). Organic Chemistry Portal. [Link]

  • Epoxidation. (2024, February 12). ChemTalk. [Link]

  • Prepared iodohydrins. Presented yields are isolated yields... (n.d.).
  • 6.8: Epoxidation. (2022, October 4). Chemistry LibreTexts. [Link]

  • Halohydrin Formation | Anti-Addition, Mechanism & Epoxide Synthesis Explained. (2021, February 13). YouTube. [Link]

Sources

Technical Support Guide: Stability of 4-(iodomethyl)tetrahydro-2H-pyran-4-ol in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Reactivity

4-(iodomethyl)tetrahydro-2H-pyran-4-ol is a tertiary halohydrin characterized by a hydroxyl group and an iodomethyl group attached to the same carbon (C4) of a tetrahydropyran ring.

Critical Stability Warning: This compound is inherently unstable in basic conditions . Upon exposure to bases (pH > 8, or presence of reagents like NaOH, K₂CO₃, NaH, or amines), it undergoes a rapid intramolecular cyclization to form a spiro-epoxide, 1,6-dioxaspiro[2.5]octane .

This guide addresses the disappearance of the starting material during basic workups, the formation of the spiro-epoxide, and protocols for handling or intentionally inducing this transformation.

Mechanistic Insight: The "Disappearing" Product

Users often report that the iodohydrin "disappears" during basic extraction (e.g., washing with NaHCO₃ or NaOH). This is not degradation in the traditional sense (decomposition to rubble) but a clean chemical conversion.

The Mechanism: Intramolecular SN2 Cyclization

Under basic conditions, the tertiary hydroxyl group is deprotonated to form an alkoxide. This alkoxide is positioned perfectly to perform an intramolecular nucleophilic attack on the adjacent iodomethyl carbon, displacing the iodide ion and closing the epoxide ring.

G Iodohydrin 4-(iodomethyl) tetrahydro-2H-pyran-4-ol (Starting Material) Alkoxide Alkoxide Intermediate (Transient Species) Iodohydrin->Alkoxide Deprotonation (Fast) Base Base (OH-, CO3 2-, etc.) Base->Alkoxide Epoxide 1,6-dioxaspiro[2.5]octane (Spiro-Epoxide Product) Alkoxide->Epoxide Intramolecular SN2 (Cyclization) Iodide Iodide (I-) (Leaving Group) Alkoxide->Iodide Elimination

Figure 1: Reaction pathway showing the base-mediated conversion of the iodohydrin to the spiro-epoxide.[1]

Troubleshooting & FAQs

Q1: I washed my reaction mixture with 1N NaOH, and my product spot moved on TLC. What happened?

Diagnosis: You have converted your iodohydrin into 1,6-dioxaspiro[2.5]octane .

  • Explanation: The pKa of the tertiary alcohol is ~17. While 1N NaOH is not strong enough to fully deprotonate it, the equilibrium concentration of the alkoxide is sufficient to drive the irreversible cyclization because the intramolecular SN2 reaction is extremely fast.

  • Solution: If you need the iodohydrin, avoid all basic washes . Quench reactions with water, ammonium chloride (mildly acidic), or dilute HCl. Keep the pH < 7.

Q2: Can I store the iodohydrin in a solution containing triethylamine?

No. Even weak organic bases like triethylamine or pyridine can promote cyclization over time, especially at room temperature.

  • Recommendation: Store the pure compound as a solid or in a neutral solvent (DCM, Toluene) free of amine stabilizers. Keep at -20°C to inhibit slow cyclization.

Q3: I actually want the spiro-epoxide. How do I drive this reaction to completion?

This is a standard synthetic pathway. The reaction is clean and high-yielding.

  • Reagents: Potassium carbonate (K₂CO₃) in acetone or Sodium Hydroxide (NaOH) in biphasic conditions are commonly used.

  • See Protocol A below.

Q4: Is the reaction reversible? Can I go back to the iodohydrin?

Yes, chemically, but not by simple pH adjustment.

  • Adding acid to the epoxide will likely open the ring to a diol (4-(hydroxymethyl)tetrahydro-2H-pyran-4-ol) rather than the iodohydrin.

  • To regenerate the iodohydrin, you must treat the epoxide with a source of nucleophilic iodide (e.g., NaI, TMSI) in slightly acidic or neutral conditions (See Protocol B).

Experimental Protocols

Protocol A: Intentional Synthesis of 1,6-dioxaspiro[2.5]octane

Use this if you observe the "impurity" and decide to push the material fully to the epoxide form for characterization or subsequent reaction.

Reagents:

  • Starting Material: 4-(iodomethyl)tetrahydro-2H-pyran-4-ol

  • Base: Potassium Carbonate (K₂CO₃) - 2.0 equivalents

  • Solvent: Acetone or Methanol (Dry)

Step-by-Step:

  • Dissolution: Dissolve the iodohydrin (1.0 eq) in acetone (0.2 M concentration).

  • Addition: Add powdered K₂CO₃ (2.0 eq) to the stirring solution.

  • Reaction: Stir vigorously at room temperature (20–25°C).

    • Monitoring: Check TLC after 1 hour. The starting material (more polar, lower Rf) should disappear, replaced by the epoxide (less polar, higher Rf).

  • Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically the clean spiro-epoxide. If necessary, purify via flash chromatography on silica gel (pre-treated with 1% triethylamine to prevent acid-catalyzed opening on the column).

Protocol B: Regeneration of Iodohydrin from Epoxide

Use this if you accidentally cyclized your material and need to recover the iodine-containing precursor.

Reagents:

  • Substrate: 1,6-dioxaspiro[2.5]octane[2]

  • Reagent: Sodium Iodide (NaI) - 3.0 equivalents

  • Catalyst: Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) - 1.5 equivalents (or simply use Acetic Acid/NaI)

  • Solvent: Acetonitrile

Step-by-Step:

  • Setup: Dissolve NaI and CeCl₃·7H₂O in acetonitrile. Stir until a suspension forms.

  • Addition: Add the spiro-epoxide dissolved in a minimum amount of acetonitrile.

  • Reaction: Stir at room temperature or mild reflux (40°C). The Lewis acid (CeCl₃) activates the epoxide oxygen, and the Iodide attacks the less hindered carbon (the exocyclic CH₂).

  • Workup: Quench with water. Extract with Ethyl Acetate.[3] Wash with dilute Sodium Thiosulfate (to remove any free iodine). Dry and concentrate.

Stability Data Summary

ConditionStability StatusOutcome
Acidic (pH < 4) Stable Remains as iodohydrin (unless strong acid causes dehydration).
Neutral (pH 7) Meta-Stable Slow cyclization may occur over weeks if stored warm.
Basic (pH > 9) Unstable Rapid conversion to 1,6-dioxaspiro[2.5]octane (< 1 hour).
Nucleophilic Amines Unstable Amines act as bases to cyclize, then may open the epoxide.

References

  • Synthesis of Spiro-Epoxides: ChemicalBook. (2025). "4-(Iodomethyl)tetrahydro-2H-pyran synthesis and properties." Retrieved from .

  • Epoxide Formation Mechanism: Organic Chemistry Portal. (2024). "Synthesis of Tetrahydropyrans and Epoxide Ring Opening." Retrieved from .

  • Spiro-Epoxide Reactivity: Meléndez, J., et al. (2006). "Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes." Tetrahedron Letters. Retrieved from .

  • General Halohydrin Reactivity: BenchChem Technical Support. (2025).[4][5][6][7][8][9][10] "Stability and degradation of Tetrahydro-4H-pyran-4-one derivatives." Retrieved from .

Sources

Technical Guide: Minimizing Epoxide Ring Opening in Pyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability challenges of epoxy-pyran derivatives (e.g., 2,3-anhydro sugars, epoxy-glycals) during workup and purification. These intermediates are highly susceptible to acid-catalyzed ring opening, hydrolysis, and rearrangement due to the combined effects of ring strain (~13 kcal/mol) and the stereoelectronic nuances of the pyranose ring (anomeric effects).

Scope & Application

This guide is designed for organic chemists processing acid-sensitive epoxides fused to pyran rings. Common applications include the synthesis of polyether antibiotics (e.g., monensin), carbohydrate chemistry (glycals), and marine toxin total synthesis.

Part 1: Critical Mechanisms of Degradation

Before troubleshooting, it is vital to understand how and why your product degrades. In pyran systems, degradation is governed by the Fürst-Plattner Rule and Lewis-acid sensitivity.

1. The Fürst-Plattner Rule (Trans-Diaxial Effect)

Unlike flexible acyclic epoxides, epoxy-pyrans undergo nucleophilic opening to preferentially form trans-diaxial products .

  • The Risk: Even weak nucleophiles (water, residual alcohols) present during workup can open the ring if the pH drops below 7, rapidly forming unwanted diols or alkoxy-alcohols.

  • Stereoelectronic Cause: The transition state leading to the diaxial chair is energetically favored over the diequatorial chair.

2. Meinwald Rearrangement
  • Trigger: Lewis acidic sites (e.g., magnesium salts from Grignards, untreated silica gel).

  • Outcome: Isomerization of the epoxide into a ketone or aldehyde (typically contracting or expanding the ring depending on substitution).

Part 2: Troubleshooting & Protocols (Q&A)
Phase 1: Quenching & Neutralization

Q: My reaction is complete, but the epoxide opens immediately upon adding water. How do I quench safely? A: The heat of neutralization and local acidic pockets are the primary culprits.

  • Protocol: Never quench directly with water or strong acid.

    • Cool Down: Chill the reaction mixture to -20°C or 0°C.

    • Buffer the Quench: Use a pH 7 phosphate buffer or saturated aqueous

      
      .
      
    • The "Sodium Sulfate" Method (For Water-Soluble/Highly Labile Epoxides): Instead of an aqueous wash, add wet diethyl ether followed by solid, powdered sodium sulfate decahydrate (

      
      ). The solid releases water slowly to hydrolyze reagents while the salt immediately sequesters excess water, maintaining a neutral, "dry" hydrolysis environment.
      

Q: I used a Lewis Acid (e.g.,


-CPBA, Ti(OiPr)

). How do I remove metal salts without triggering rearrangement?
A: Metal salts act as Lewis acids that catalyze Meinwald rearrangement.
  • Solution: Use Rochelle’s Salt (Potassium Sodium Tartrate) .

    • Stir the organic phase with a saturated aqueous solution of Rochelle’s salt for 1-2 hours. This sequesters metals (Ti, Al) into water-soluble chelates at a mild pH, preventing them from coordinating to the epoxide oxygen during concentration.

Phase 2: Extraction & Concentration

Q: I see degradation spots on TLC after rotary evaporation. Is it thermal instability? A: It is likely acidic concentration .

  • Cause: Chlorinated solvents (DCM,

    
    ) can degrade to form trace HCl, especially when heated.
    
  • Fix:

    • Solvent Switch: Extract with diethyl ether or ethyl acetate (non-acidic).

    • Base Wash: Wash the organic layer with 5%

      
       immediately before drying.
      
    • Temperature Limit: Do not exceed 30°C in the water bath.

    • Trace Base: Add 1-2 drops of Triethylamine (Et3N) to the flask before concentrating to scavenge any liberated acid.

Phase 3: Purification (The Critical Step)

Q: My crude NMR is clean, but the column chromatography fractions are complex mixtures. What happened? A: Standard silica gel is slightly acidic (pH 6.0–6.5) and possesses active silanol groups (


) that act as H-bond donors, catalyzing ring opening or rearrangement.

Q: How do I neutralize silica gel effectively? A: You must deactivate the silanol groups using an amine modifier.

  • The 1% Triethylamine (TEA) Protocol:

    • Slurry Preparation: Prepare your silica slurry using your starting eluent + 1% v/v Triethylamine .

    • Column Packing: Pour the column and flush with 2-3 column volumes of this TEA-spiked solvent.

    • Elution: Run the column with the TEA-spiked solvent. The amine coordinates to the acidic silanol sites, rendering them inert to the epoxide.

    • Note: TEA is volatile and can be removed under high vacuum after the column.

Part 3: Visualized Workflows
Figure 1: Decision Tree for Safe Workup

This flowchart guides the user through selecting the correct quenching method based on the reaction conditions.

WorkupLogic Start Reaction Complete (Epoxide Present) CheckReagents Check Reagents Used Start->CheckReagents IsLewisAcid Contains Lewis Acids? (Ti, Al, mCPBA) CheckReagents->IsLewisAcid IsWaterSoluble Is Product Water Soluble? IsLewisAcid->IsWaterSoluble No Rochelles Rochelle's Salt Wash (Chelates Metals, pH ~7) IsLewisAcid->Rochelles Yes Na2SO4_Method Solid Na2SO4.10H2O Workup (No Aqueous Phase) IsWaterSoluble->Na2SO4_Method Yes BufferWash Cold NaHCO3 / Phosphate Buffer (pH 7-8) IsWaterSoluble->BufferWash No Dry Dry over Anhydrous Na2SO4 (+ Trace Et3N if very labile) Rochelles->Dry Na2SO4_Method->Dry BufferWash->Dry Concentrate Concentrate < 30°C Dry->Concentrate Purify Purify on TEA-Buffered Silica Concentrate->Purify

Caption: Logic flow for selecting the optimal quenching and isolation path for labile epoxy-pyrans.

Figure 2: Degradation Mechanisms on Silica

Illustrates why standard silica destroys these compounds and how TEA prevents it.

SilicaDegradation Epoxide Epoxy-Pyran (Strained) Silica Acidic Silica Surface (Si-OH) Epoxide->Silica Adsorbs Complex Activated Complex (O-protonation) Silica->Complex H-Bonding Safe Silica-TEA Complex (Inert Surface) Silica->Safe Neutralization Path1 Nucleophilic Attack (H2O/ROH) Complex->Path1 Path2 Rearrangement (Meinwald) Complex->Path2 Diol Trans-Diaxial Diol (Degraded) Path1->Diol Ketone Ring-Contracted Ketone (Degraded) Path2->Ketone TEA Triethylamine (TEA) Additive TEA->Silica Blocks Sites Safe->Epoxide No Reaction

Caption: Mechanism of silica-induced degradation and the protective role of amine additives.

Summary of Quantitative Parameters
ParameterRecommended RangeReason
Quench Temperature -20°C to 0°CSlows exothermic hydrolysis; prevents thermal opening.
Aqueous pH 7.5 – 8.5Acidic pH (<7) protonates epoxide; High pH (>10) risks elimination.
Water Bath Temp < 30°CMinimizes thermal rearrangement (Meinwald).
Silica Additive 1.0% – 3.0%

Neutralizes acidic silanols on stationary phase.
Drying Agent


is slightly Lewis acidic and can degrade highly sensitive epoxides.
References
  • Organic Syntheses. Enantioselective Epoxidation of Allylic Alcohols: The "Sodium Sulfate Workup". [Link]

  • Master Organic Chemistry. Opening of Epoxides With Acid: Mechanism and Regioselectivity. [Link]

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica Gel. [Link]

  • National Institutes of Health (PubMed). 2,3-Anhydro sugars in glycoside bond synthesis. (Demonstrates base stability vs acid lability in pyran systems). [Link]

  • Organic Chemistry Portal. Meinwald Rearrangement. [Link]

Validation & Comparative

Technical Deep Dive: Mass Spectrometric Characterization of 4-Iodomethyl-4-Hydroxytetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-iodomethyl-4-hydroxytetrahydropyran (hereafter IMHTP ) is a critical synthetic intermediate, most notably employed in the preparation of spiro-epoxides (e.g., 1,6-dioxaspiro[2.5]octane) and functionalized carbohydrate mimetics. Its structural integrity is defined by the coexistence of a labile tertiary alcohol and a heavy halogen (iodine) on a tetrahydropyran (THP) core.

This guide provides a comparative analysis of the mass spectrometric (MS) behavior of IMHTP against its synthetic precursors and derivatives. Unlike stable end-products, IMHTP exhibits "fragile" ionization behavior. This document details the fragmentation logic required to distinguish IMHTP from the starting material (4-methylenetetrahydropyran) and the elimination product (spiro-epoxide), ensuring precise reaction monitoring and quality control.

Analytical Profile & Comparative Specifications

In drug development workflows, distinguishing the target halohydrin from its precursors is the primary "performance" metric of an analytical method. The table below compares IMHTP with its critical process analogues.

Table 1: Comparative MS Profile of IMHTP and Analogues
FeatureTarget: IMHTP Precursor: 4-MTHP Product: Spiro-Epoxide
Structure Iodohydrin (Halogenated Alcohol)Exocyclic AlkeneSpiro-cyclic Ether
Formula



Monoisotopic Mass 241.98 Da 98.07 Da114.07 Da
Ionization Stability Low (Weak C-I bond)High (Stable alkene)Moderate
Key Diagnostic Ion (EI) m/z 115

m/z 98

m/z 114

Isotope Pattern Unique (No M+2, large mass defect)Standard OrganicStandard Organic
Common Impurity Signal m/z 254 (

cluster)
----

Fragmentation Mechanics: The Iodine Effect

The mass spectrum of IMHTP is dominated by the physics of the iodine atom. Unlike chlorine or bromine, iodine is monoisotopic (


), meaning it lacks the characteristic M+2 isotope pattern used for halogen identification. However, its weak carbon-halogen bond strength (~57 kcal/mol) dictates the fragmentation pathway.
Primary Fragmentation Pathway (Electron Impact - 70eV)

Under standard Electron Impact (EI) conditions, the molecular ion (


, m/z 242) is often vanishingly small or absent. The fragmentation follows a specific cascade:
  • Radical Site Initiation: Ionization likely occurs at the oxygen lone pair or the iodine atom.

  • The "Iodine Pop" (Alpha-Cleavage/Homolysis): The weakest bond in the molecule is the

    
     bond. The dominant event is the homolytic cleavage of this bond, expelling a neutral iodine radical (
    
    
    
    , 127 Da).
    • Result: A resonance-stabilized oxonium cation at m/z 115 . This is typically the Base Peak (100% abundance).

  • Dehydration: The resulting cation (m/z 115) contains a tertiary hydroxyl group. It rapidly eliminates a water molecule (

    
    , 18 Da).
    
    • Result: A fragment at m/z 97 (

      
      ).
      
  • Ring Scission: The THP ring may undergo retro-cleavage, losing ethylene (

    
    , 28 Da) or formaldehyde (
    
    
    
    , 30 Da) depending on the internal energy distribution.
Comparison: ESI vs. EI Performance
  • EI (Hard Ionization): Best for structural confirmation via the m/z 115 fragment. It proves the carbon skeleton exists but often fails to show the intact molecule.

  • ESI (Soft Ionization): Best for molecular weight confirmation. In positive mode, IMHTP typically forms sodium adducts

    
     at m/z 265 or ammonium adducts 
    
    
    
    at m/z 260. The C-I bond often survives ESI, allowing detection of the intact mass.

Visualized Fragmentation Pathway[1][2][3]

The following diagram illustrates the causal fragmentation tree for IMHTP. Note the high-contrast design for readability in lab reports.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 242 (Often Invisible) Base_Peak Base Peak [M - I]+ m/z 115 (Tertiary Carbocation) M_Ion->Base_Peak Homolytic C-I Cleavage (Fast) Iodine_Rad Neutral Iodine (I•) Mass 127 (Silent Loss) M_Ion->Iodine_Rad Dehydrated Dehydrated Ion [M - I - H2O]+ m/z 97 (Dihydropyran Cation) Base_Peak->Dehydrated Dehydration (-18 Da) Water Neutral Water (H2O) Mass 18 Base_Peak->Water Ring_Frag Ring Fragment m/z 69 (Allylic Cation) Dehydrated->Ring_Frag Retro-Diels-Alder / Ring Opening (-28 Da / -CO)

Figure 1: Proposed fragmentation tree for 4-iodomethyl-4-hydroxytetrahydropyran under 70 eV Electron Impact ionization. The loss of Iodine is the rate-determining fragmentation step.

Experimental Protocol: Validated Detection Method

To reliably detect IMHTP and distinguish it from the spiro-epoxide product, the following GC-MS protocol is recommended. This protocol minimizes thermal degradation of the labile C-I bond in the injector.

Method Parameters
ParameterSettingRationale
Inlet Temperature 200°C (Low) High temps (>250°C) cause thermal elimination of HI, mimicking the epoxide product.
Injection Mode Split (10:1)Prevents column overload; high concentrations promote bimolecular reactions.
Column Rtx-5MS or DB-5 (30m)Non-polar phase minimizes interaction with the hydroxyl group.
Oven Program 60°C (1 min)

15°C/min

280°C
Slow ramp separates the volatile alkene precursor from the target.
Ion Source Temp 230°CStandard temp to prevent condensation without inducing excessive fragmentation.
Scan Range m/z 40 - 300Must capture the high mass iodine clusters and low mass ring fragments.
Step-by-Step Workflow
  • Sample Prep: Dissolve 1 mg of crude reaction mixture in 1 mL of Dichloromethane (DCM) . Avoid Methanol, as it can induce solvolysis of the C-I bond.

  • Blank Run: Inject pure DCM to ensure no iodine memory effects (iodine sticks to source filaments).

  • Acquisition: Run the sample using the parameters above.

  • Data Analysis:

    • Look for the peak at m/z 115 .

    • Check for the absence of m/z 127 (

      
      ). In EI, Iodine usually leaves as a radical (
      
      
      
      ), not a cation. If you see a strong 127 peak, it may indicate elemental iodine (
      
      
      ) contamination.
    • Differentiation: If the peak shows m/z 114 (

      
      ) and no m/z 115, you have likely formed the spiro-epoxide  (thermal degradation or completed reaction).
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text validating the "Iodine Pop" and alpha-cleavage mechanisms). 1[2][3][4][5][6][7]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Tetrahydro-4H-pyran-4-ol. NIST Chemistry WebBook, SRD 69. (Provides baseline fragmentation for the non-iodinated THP core). 8[2][3][4][6][7]

  • Meléndez, J., et al. (2006).[4] Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. Tetrahedron Letters. (Contextualizes the synthesis of spiro-dioxanes from THP precursors). 4[2][3][4][5][6][7]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols: α-Cleavage and Dehydration. (Mechanistic validation for the loss of water from the tertiary alcohol moiety). 9[3][4][5][6][7]

Sources

Reactivity Profile & Process Guide: 4-(Chloromethyl) vs. 4-(Iodomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Comparison of 4-(chloromethyl) vs. 4-(iodomethyl)tetrahydro-2H-pyran-4-ol Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Stability-Reactivity Trade-off

In the synthesis of spiro-ether scaffolds, particularly 1,6-dioxaspiro[2.5]octane , the choice between the chloromethyl and iodomethyl precursors is a classic exercise in balancing shelf-stability with kinetic performance.

  • 4-(Chloromethyl)tetrahydro-2H-pyran-4-ol (1-Cl): The industry standard for isolation and storage. It is robust, cost-effective, and chemically stable, but kinetically sluggish in cyclization reactions.

  • 4-(Iodomethyl)tetrahydro-2H-pyran-4-ol (1-I): A high-energy intermediate. It exhibits rapid cyclization kinetics (estimated

    
    
    
    
    times faster than the chloride) but suffers from poor photostability and shelf-life.

Strategic Recommendation: For scalable processes, isolate 1-Cl and generate 1-I in situ via Finkelstein conditions (catalytic NaI) to drive the cyclization. This hybrid approach harnesses the stability of the chloride and the reactivity of the iodide.

Mechanistic Analysis & Chemical Physics

Bond Dissociation and Leaving Group Ability

The reactivity difference is fundamentally rooted in the carbon-halogen bond strength and the polarizability of the leaving group.

PropertyC–Cl BondC–I BondImpact on Reactivity
Bond Dissociation Energy ~81 kcal/mol~57 kcal/molC–I cleavage is thermodynamically much easier.
Bond Length 1.78 Å2.14 ÅThe longer C–I bond is weaker and more accessible for backside attack.
Leaving Group pKa (HX) -7 (HCl)-10 (HI)Iodide is a superior leaving group (weaker conjugate base).
Polarizability ModerateHighThe "soft" iodide stabilizes the transition state better than the "harder" chloride.
The Cyclization Pathway (3-exo-tet)

Both compounds undergo base-mediated cyclization to form the spiro-epoxide. According to Baldwin’s rules, this 3-exo-tet closure is favored. However, the rate-determining step (RDS) is the expulsion of the halide.

  • Pathway A (Direct): The alkoxide attacks the C-Cl bond directly. High activation energy (

    
    ) requires elevated temperatures (often >50°C) or stronger bases.
    
  • Pathway B (Catalytic): Addition of NaI converts the C-Cl bond to a transient C-I bond. The subsequent intramolecular displacement of iodide is rapid and often proceeds at room temperature.

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic pathways and the "Finkelstein Assist" strategy.

ReactionPathways cluster_conditions Reaction Conditions Start 4-(Chloromethyl) tetrahydro-2H-pyran-4-ol (Stable Precursor) Inter Transient Iodo-Intermediate Start->Inter NaI (cat.) Finkelstein Exch. Product 1,6-Dioxaspiro[2.5]octane (Target Epoxide) Start->Product Path A: Direct Cyclization (Slow, Heat req.) Inter->Product Path B: Fast Cyclization (k_I >> k_Cl) Info Base: KOtBu or NaH Solvent: THF or DMSO Temp: 0°C -> RT

Figure 1: Kinetic pathways for spiro-epoxide formation. Path B (Green) utilizes in situ iodination to lower the activation energy barrier.

Comparative Performance Data

The following data summarizes the performance of these reagents in the synthesis of 1,6-dioxaspiro[2.5]octane.

Feature4-(Chloromethyl) Analogue4-(Iodomethyl) Analogue
CAS Number 14282-76-9 (Generic structure)101691-94-5 (Iodo-pyran ref)
Typical Yield (Cyclization) 75–85%85–95%
Reaction Time (25°C) 12–24 hours (often incomplete)< 1 hour
Reaction Time (Reflux) 2–4 hoursN/A (Decomposes)
Side Reactions Elimination to allylic alcohol (minor)Elimination, oxidative degradation (I2 formation)
Storage Stability Excellent (>1 year at RT)Poor (Weeks at -20°C, light sensitive)
Cost Low (Precursor: Epichlorohydrin/Li)High (Requires NaI/KI steps)

Experimental Protocols

Protocol A: Preparation of 4-(Chloromethyl)tetrahydro-2H-pyran-4-ol

A robust method utilizing the Grignard or Lithiation approach.

  • Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen.

  • Reagent Generation: Cool a solution of trimethylsulfoxonium iodide (1.2 equiv) in DMSO/THF. Add NaH (1.2 equiv) slowly at 0°C to generate the ylide (Corey-Chaykovsky reagent).

    • Note: Alternatively, react tetrahydro-4H-pyran-4-one with chloromethyl lithium (generated in situ from chloroiodomethane and MeLi) at -78°C.

  • Addition: Add tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1][2]

  • Result: The chlorohydrin is obtained as a viscous oil. It can be purified by distillation or used crude.

Protocol B: The "Finkelstein-Accelerated" Cyclization (Recommended)

This protocol generates the reactive iodo-species in situ, avoiding isolation of the unstable intermediate.

  • Dissolution: Dissolve 4-(chloromethyl)tetrahydro-2H-pyran-4-ol (10 mmol) in THF (50 mL).

  • Catalyst Addition: Add Sodium Iodide (NaI) (1.0 mmol, 10 mol%). The solution may turn slightly yellow.

  • Base Addition: Cool to 0°C. Add Potassium tert-butoxide (KOtBu) (11 mmol, 1.1 equiv) portion-wise.

    • Observation: A white precipitate (KCl) will form immediately.

  • Reaction: Allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 4:1).[2]

    • Endpoint: Reaction is typically complete in <2 hours. Without NaI, this step often requires 12+ hours or heating.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Silica, 10% EtOAc in Hexanes) yields 1,6-dioxaspiro[2.5]octane .

Decision Matrix for Process Development

Use this flowchart to select the correct reagent strategy for your specific constraint.

DecisionTree Start Start: Select Precursor Constraint What is your primary constraint? Start->Constraint Speed Reaction Speed / Low Temp Required Constraint->Speed Kinetic Control Scale Cost / Storage / Multi-kg Scale Constraint->Scale Thermodynamic/Cost Route1 Use Chloromethyl + Catalytic NaI (10%) Speed->Route1 Best Balance Route3 Isolate Iodomethyl (NOT RECOMMENDED) Speed->Route3 Only if Cl fails completely Route2 Use Chloromethyl (Heat to 60°C) Scale->Route2 Simplest Workup

Figure 2: Strategic decision tree for reagent selection.

References

  • Corey-Chaykovsky Epoxidation (Foundational Mechanism): Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[3] Formation and Application to Organic Synthesis." J. Am. Chem. Soc.[4]1965 , 87, 1353–1364. [Link]

  • Spiro-Epoxide Synthesis & Reactivity: Litskan, E. V.; Vashchenko, B. V.[1] "The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks." J. Org.[5] Pharm. Chem.2025 , 23(1). [Link]

  • Finkelstein Reaction & Halohydrin Cyclization Kinetics: Träff, A.; Bogár, K.; Bäckvall, J. E. "Highly Efficient Route for Enantioselective Preparation of Chlorohydrins." J. Org. Chem.2008 , 73, 7467. [Link]

  • Process Safety & Stability of Tetrahydropyrans: Kinoshita, I.; Tanaka, T. "4-Methyltetrahydropyran: Application as an Organic Reaction Solvent." Bioprocess Biosyst. Eng.2025 . [Link][1][5][6][7]

Sources

Distinguishing a Tertiary Alcohol from its Exocyclic Alkene Byproduct via Infrared Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In synthetic chemistry, particularly during substitution or elimination reactions, the ability to rapidly and accurately distinguish between a desired product and potential byproducts is paramount. This guide provides an in-depth comparison of 4-(iodomethyl)tetrahydro-2H-pyran-4-ol and its common elimination byproduct, 4-methylenetetrahydro-2H-pyran, using Fourier-Transform Infrared (FT-IR) Spectroscopy. We will explore the key spectral differences that allow for unambiguous characterization, supported by established vibrational frequency data and a validated experimental protocol.

The analytical challenge lies in confirming the successful synthesis of the target tertiary alcohol and ruling out the formation of the exocyclic alkene. FT-IR spectroscopy is an ideal first-line technique for this purpose due to its sensitivity to specific functional groups, providing a molecular "fingerprint" that is unique to each compound.

Core Principles: The Vibrational Tale of Two Molecules

The key to distinguishing these two compounds lies in the presence and absence of characteristic vibrations from their unique functional groups.

  • 4-(iodomethyl)tetrahydro-2H-pyran-4-ol (The Alcohol): The defining features are the hydroxyl (-OH) group and the carbon-iodine (C-I) bond. The O-H bond gives rise to a very strong and typically broad stretching vibration due to hydrogen bonding. The C-O bond of the tertiary alcohol also has a characteristic stretching frequency. The C-I stretch is expected but is often weak and located in the complex fingerprint region, making it less diagnostic than the prominent hydroxyl signals.

  • 4-methylenetetrahydro-2H-pyran (The Alkene): This molecule is defined by the exocyclic double bond. Its key vibrational modes are the carbon-carbon double bond (C=C) stretch, the stretching of the vinylic hydrogens (=C-H), and the strong out-of-plane bending of these same C-H bonds.

Comparative Spectral Analysis

The most reliable method for differentiation is to compare the expected absorption bands for the critical functional groups in each molecule. The following table summarizes the diagnostic peaks.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Appearance in SpectrumDiagnostic For
Hydroxyl (-OH) O-H Stretch (H-bonded)3550 - 3200Strong, BroadAlcohol [1][2][3]
Tertiary Alcohol C-O Stretch1210 - 1100Medium to StrongAlcohol [4]
Alkene (=CH₂) =C-H Stretch3100 - 3020Medium, SharpAlkene [5][6][7]
Alkene (C=C) C=C Stretch1680 - 1620Variable to MediumAlkene [5][7][8]
Exocyclic Alkene (=CH₂) =C-H Out-of-Plane Bend~ 890Strong, SharpAlkene [5]
Alkyl Iodide (C-I) C-I Stretch600 - 500Weak to MediumAlcohol (Less Diagnostic)

Causality Behind the Differences: The presence of a broad, intense absorption in the ~3400 cm⁻¹ region is a classic indicator of an O-H group participating in intermolecular hydrogen bonding, a hallmark of alcohols in their condensed phase (liquid or solid).[1][9] Conversely, the formation of the exocyclic double bond introduces new vibrational modes. The =C-H bonds stretch at higher frequencies (>3000 cm⁻¹) than the sp³ C-H bonds found in the rest of the molecule (~2950-2850 cm⁻¹).[10] Furthermore, the out-of-plane "wag" of the two hydrogens on the same carbon of the double bond gives rise to a very strong and diagnostically sharp peak around 890 cm⁻¹.[5]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol describes the use of an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for analyzing liquid and solid samples with minimal preparation.[11][12][13]

Objective: To obtain a clean, interpretable infrared spectrum of the reaction product to determine its chemical identity.

Instrumentation: A Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a diamond or zinc selenide ATR accessory.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer has been powered on for at least 15-30 minutes to allow the source and laser to stabilize.

    • If required, purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning:

    • Before running a background or sample spectrum, the ATR crystal surface must be impeccably clean.

    • Wipe the crystal surface with a soft, lint-free wipe (e.g., Kimwipe) dampened with a volatile solvent like isopropanol or ethanol.

    • Perform a second wipe with a clean, dry wipe to ensure the solvent has completely evaporated.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient environment (atmosphere, instrument optics, and the crystal itself) and will be automatically subtracted from the sample spectrum.

    • Typical settings: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans for signal averaging.

  • Sample Application:

    • For a Liquid Sample: Place a single drop of the sample onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

    • For a Solid Sample: Place a small amount of the solid powder onto the crystal. Use the ATR's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, acquire the sample spectrum. The software will automatically perform the background subtraction.

  • Post-Measurement Cleaning:

    • Thoroughly clean the ATR crystal as described in Step 2 to remove all traces of the sample. This is critical to prevent cross-contamination of future measurements.

Logical Workflow for Spectral Interpretation

The following workflow provides a systematic approach to analyzing the acquired spectrum.

G cluster_0 cluster_1 cluster_2 start Acquire IR Spectrum check_OH Examine 3600-3200 cm⁻¹ Region start->check_OH is_OH_present Strong, Broad Peak Present? check_OH->is_OH_present check_alkene Examine 3100-3000 cm⁻¹ & ~890 cm⁻¹ Regions is_OH_present->check_alkene No alcohol Compound is 4-(iodomethyl)tetrahydro-2H-pyran-4-ol is_OH_present->alcohol Yes is_alkene_present Sharp Peaks Present? alkene Compound is 4-methylenetetrahydro-2H-pyran is_alkene_present->alkene Yes inconclusive Inconclusive or Mixture. Re-purify or use another analytical method (e.g., NMR). is_alkene_present->inconclusive No

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.